molecular formula C13H14N2O3 B2923918 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004193-25-2

1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2923918
CAS No.: 1004193-25-2
M. Wt: 246.266
InChI Key: MUPMYCIQKFNQOC-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a carboxylic acid group, and a dimethylphenoxy moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic or basic conditions.

  • Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the use of strong oxidizing agents like potassium permanganate or chromic acid.

  • Attachment of the Dimethylphenoxy Moiety: The dimethylphenoxy group can be attached via nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylphenoxy moiety.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

  • Substitution: Halogenating agents, strong bases, and nucleophiles.

Major Products Formed:

  • Oxidation products: Carboxylic acids, ketones, and aldehydes.

  • Reduction products: Alcohols and amines.

  • Substitution products: Various derivatives with different functional groups.

Scientific Research Applications

1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be employed in biological studies to investigate its interactions with biomolecules and its potential as a lead compound for drug development.

  • Medicine: It has potential therapeutic applications, such as in the treatment of diseases where its biological activity can be harnessed.

  • Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

  • Pyrazole derivatives: Other pyrazole-based compounds with different substituents.

  • Carboxylic acids: Compounds with similar carboxylic acid groups but different aromatic or aliphatic moieties.

  • Phenoxy derivatives: Compounds containing phenoxy groups with varying substituents.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-3-4-12(10(2)7-9)18-8-15-6-5-11(14-15)13(16)17/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPMYCIQKFNQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004193-25-2
Record name 1-(2,4-dimethylphenoxymethyl)-1H-pyrazole-3-carboxylic acid
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